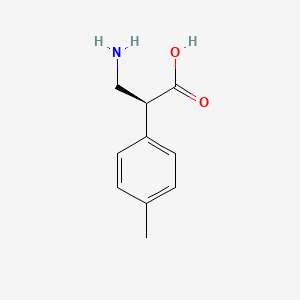

(2S)-3-amino-2-(4-methylphenyl)propanoic acid

Description

IUPAC Nomenclature and Systematic Identification

The compound (2S)-3-amino-2-(4-methylphenyl)propanoic acid is systematically named according to IUPAC guidelines. Its full chemical description includes:

- Molecular formula : C₁₀H₁₃NO₂ (molecular weight = 179.22 g/mol) .

- IUPAC name : this compound, derived from the parent acid (propanoic acid) with substituents at C2 (4-methylphenyl) and C3 (amino group) .

- Alternative identifiers :

The chiral center at C2 is specified as S-configuration, denoting the absolute stereochemistry.

Molecular Geometry and Stereochemical Configuration

The molecule’s geometry is defined by its chiral center, functional groups, and substituent orientations:

- Core structure : A central propanoic acid backbone with a 4-methylphenyl group attached to C2 and an amino group (-NH₂) at C3.

- Stereochemistry : The S-configuration arises from the priority ranking of substituents around C2:

- Highest priority : Carboxylic acid (-COOH) group.

- Second priority : 4-Methylphenyl group.

- Third priority : Amino group (-NH₂).

- Lowest priority : Hydrogen atom.

- 3D conformation : The SMILES notation

CC1=CC=C(C=C1)[C@@H](CN)C(=O)Oillustrates the spatial arrangement, with the 4-methylphenyl group and amino group positioned anti-periplanar to minimize steric strain .

Comparative Analysis with Structural Isomers

The compound differs significantly from structural isomers such as 3-amino-2-(4-methylbenzyl)propanoic acid (PubChem CID 24265084) . Key distinctions include:

| Property | This compound | 3-Amino-2-(4-methylbenzyl)propanoic Acid |

|---|---|---|

| Molecular formula | C₁₀H₁₃NO₂ | C₁₁H₁₅NO₂ |

| Molecular weight | 179.22 g/mol | 193.24 g/mol |

| Side chain | Direct phenyl attachment to C2 | Benzyl group (CH₂-phenyl) at C2 |

| Stereochemistry | S-configuration at C2 | No chiral center (linear chain) |

| SMILES | CC1=CC=C(C=C1)[C@@H](CN)C(=O)O |

CC1=CC=C(C=C1)CC(CN)C(=O)O |

Functional implications :

Crystallographic Data and Solid-State Conformational Analysis

While direct crystallographic data for this compound is unavailable, insights can be inferred from related compounds:

Hydrogen bonding :

- The carboxylic acid (-COOH) and amino (-NH₂) groups participate in intermolecular hydrogen bonds, forming networks that stabilize the crystal lattice.

- In para-substituted phenylalanine derivatives (e.g., 4-methyl-L-phenylalanine), hydrogen bonding between adjacent molecules creates layered or bilayered structures .

Steric effects :

- The 4-methylphenyl group’s steric bulk may induce deviations from ideal planar arrangements, favoring twisted conformations to minimize interlayer repulsion.

- Comparative studies on para-methylphenylalanine reveal commensurately modulated superstructures at elevated temperatures, suggesting temperature-dependent conformational flexibility .

Properties

IUPAC Name |

(2S)-3-amino-2-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTZDCWOOVWORM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S)-3-amino-2-(4-methylphenyl)propanoic acid, commonly referred to as a derivative of amino acids, has garnered interest due to its potential biological activities. This compound's structure, characterized by the presence of a 4-methylphenyl group, positions it uniquely within the realm of biochemical and pharmaceutical research. The following sections will explore its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, various analogs have been tested against multidrug-resistant bacterial pathogens, demonstrating significant activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 64 µg/mL depending on the specific derivative and pathogen tested .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound 6 | MRSA | 32 |

| Compound 7 | E. faecalis | 16 |

| Compound 9 | E. coli | 64 |

| Compound 10 | A. baumannii | >64 |

Neurotransmission Potential

The compound's structural similarities to neurotransmitter precursors suggest potential applications in treating neurological disorders. Some derivatives have been investigated for their effects on neurotransmission, indicating that they may modulate synaptic activity, although further research is required to establish definitive links.

Inhibition of Cytochrome P450 Isoforms

Another significant area of research involves the compound's interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Certain derivatives have exhibited inhibitory effects on multiple CYP isoforms, suggesting implications for drug interactions and metabolism .

Table 2: CYP Isoform Inhibition by Derivatives

| Compound | CYP Isoform | Inhibition Activity |

|---|---|---|

| Compound 9 | CYP1A2 | Significant |

| Compound 13 | CYP3A4 | Selective |

Study on Antimicrobial Properties

A comprehensive study examined the antimicrobial efficacy of several derivatives against a range of clinically relevant pathogens. The results indicated that modifications to the phenyl ring significantly influenced antimicrobial potency. For example, introducing electron-withdrawing groups enhanced activity against Gram-positive bacteria while reducing effectiveness against Gram-negative strains .

Neurological Implications

In a separate investigation focusing on neurological applications, researchers explored the effects of this compound analogs on neuronal signaling pathways. Preliminary findings suggest that these compounds may enhance synaptic transmission in certain models, warranting further exploration into their therapeutic potential for conditions such as depression and anxiety disorders.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of (2S)-3-amino-2-(4-methylphenyl)propanoic acid typically involves enantioselective methods, such as the Suzuki-Miyaura cross-coupling reaction. This process utilizes aryltrifluoroborate salts in the presence of palladium catalysts, allowing for the formation of α-substituted β-amino acids with high stereochemical purity .

Antimicrobial Agents

Recent studies have highlighted the potential of compounds related to this compound in developing new antimicrobial agents. For instance, derivatives of similar structures have demonstrated significant activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Case Study:

A study published in Antibiotics explored various derivatives of 3-amino-2-(4-hydroxyphenyl)propanoic acid, revealing that certain modifications led to enhanced antimicrobial efficacy with minimum inhibitory concentrations (MICs) as low as 1 µg/mL against resistant strains .

Neuropharmacology

This compound has been investigated for its neuroprotective properties. Its structural similarity to neurotransmitters suggests potential roles in modulating synaptic transmission and neuroprotection against excitotoxicity.

Data Table: Neuroprotective Effects

| Compound | Mechanism | Efficacy | Reference |

|---|---|---|---|

| This compound | NMDA receptor modulation | Significant | |

| Related derivative | Anti-inflammatory | Moderate |

Applications in Organic Synthesis

As a chiral building block, this compound is utilized in synthesizing various pharmaceuticals and agrochemicals. Its ability to introduce chirality into synthetic pathways makes it valuable for creating enantiomerically pure compounds.

Case Study:

In a synthetic route for developing anti-hypertensive agents, this compound was employed as a precursor, demonstrating its versatility in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Aromatic Substituents :

- The 4-methylphenyl group in the target compound confers hydrophobicity, likely influencing membrane permeability and binding to hydrophobic enzyme pockets. In contrast, the 3,4-dihydroxyphenyl analog () has increased polarity due to hydroxyl groups, enhancing water solubility but reducing blood-brain barrier penetration .

- Biphenyl derivatives () exhibit bulkier substituents, which may improve binding affinity to targets like angiotensin-converting enzyme (ACE) but complicate synthesis .

Functional Group Modifications: Sulfonamide and phosphonomethyl groups () are often introduced to improve bioavailability or enable prodrug activation .

Physicochemical Data

Table 2: Physicochemical Comparison

| Property | This compound | (2S)-3-amino-2-(3,4-dihydroxyphenyl)propanoic acid | BMAA |

|---|---|---|---|

| Molecular Weight (g/mol) | 179.22 | 197.19 | 146.15 |

| logP (Predicted) | ~1.5 (moderate) | ~0.2 (low) | -1.2 (highly polar) |

| Solubility (Water) | Low | High | Moderate |

| Blood-Brain Barrier Penetration | Likely limited | Limited | Very low (2–5 × 10⁻⁵ mL/s/g) |

Preparation Methods

Enantioselective Synthesis via Nitration and Amination of Protected Phenylalanine Derivatives

A patented method (US5969179A) describes a route starting from (L)- or (D)-phenylalanine derivatives, which are first protected at the amino group, then nitrated at the 4-position of the phenyl ring under controlled conditions (-10 to -20 °C) using nitric acid in sulfuric acid medium. The nitro group is subsequently converted into an alkylamino group, yielding the desired aminoalkylaminophenylpropanoic acid derivative.

Key steps include:

- Protection of the amino group : Using protecting groups that can be installed and removed without affecting the rest of the molecule, following standard protocols (e.g., as per Greene’s Protective Groups in Organic Synthesis).

- Nitration : Conducted at low temperature to avoid over-nitration or side reactions.

- Reduction and substitution : Conversion of the nitro group to the alkylamino group under mild conditions.

The process involves multiple extraction, filtration, and drying steps to isolate the product with high purity. The reaction mixture is often refluxed and subjected to fractional distillation to remove solvents like tetrahydrofuran (THF) before final isolation.

| Step | Conditions/Details | Purpose |

|---|---|---|

| Amino protection | Standard protecting groups (e.g., Boc, Fmoc) | Prevent side reactions during nitration |

| Nitration | HNO3 in H2SO4, -10 to -20 °C | Introduce nitro group at 4-position |

| Nitro group conversion | Reduction and alkylamination | Convert nitro to alkylamino group |

| Extraction and purification | Reflux, phase separation, drying under vacuum | Isolate pure enantiomeric product |

This method ensures the stereochemistry at the α-carbon is retained, producing the (2S)-enantiomer selectively.

Hydrolysis of 2-(4-methylphenyl)propanenitrile

An alternative synthetic approach involves hydrolyzing 2-(4-methylphenyl)propanenitrile to the corresponding carboxylic acid. This method is more general for preparing 2-methyl-3-(4-methylphenyl)propanoic acid derivatives but can be adapted for amino acid synthesis by introducing the amino group via subsequent functionalization.

Key features:

- Hydrolysis under acidic or basic conditions converts the nitrile to the carboxylic acid.

- Control of reaction parameters (temperature, pH) is critical to avoid racemization.

- This method is scalable for industrial production.

| Parameter | Typical Range/Value |

|---|---|

| Hydrolysis medium | Acidic (e.g., HCl) or basic (e.g., NaOH) |

| Temperature | 60–100 °C |

| Reaction time | Several hours (varies with conditions) |

| Purification | Crystallization or extraction |

While this method is straightforward, it requires careful control to maintain the stereochemical integrity of the (2S)-form.

Analytical and Process Considerations

Stereochemical Purity

- Enantiomeric excess (ee) is typically confirmed by chiral HPLC or NMR with chiral shift reagents.

- Protection/deprotection steps are designed to preserve stereochemistry.

Reaction Optimization

- Temperature control during nitration and hydrolysis is critical.

- Solvent choice (e.g., THF, 2-propanol) affects yield and purity.

- Use of base or acid catalysts influences reaction rates and selectivity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Challenges |

|---|---|---|---|---|

| Nitration and alkylamination of protected phenylalanine | (L)- or (D)-phenylalanine derivatives | Amino protection → nitration → reduction/alkylamination | High stereoselectivity; well-established | Requires low temperature control; multiple steps |

| Hydrolysis of 2-(4-methylphenyl)propanenitrile | 2-(4-methylphenyl)propanenitrile | Acid/base hydrolysis | Simple, scalable | Risk of racemization; purification needed |

| Michael addition of 4-methylphenyl amines to acrylates | 4-methylphenyl amines and methyl acrylate | Nucleophilic addition → hydrolysis | Versatile for derivatives | Less direct for target compound; stereocontrol needed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-3-amino-2-(4-methylphenyl)propanoic acid, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of a 4-methylphenyl intermediate. Key steps include:

- Amino group introduction : Reaction of the intermediate with a protected amino group (e.g., Fmoc or Boc) under basic conditions (e.g., LiOH in THF/water mixtures) .

- Purification : Use of reversed-phase HPLC or column chromatography to isolate the enantiomerically pure product. Solvent systems like methanol/chloroform are often employed .

- Critical Parameters : Temperature control (20–25°C) and inert atmospheres (N₂) to prevent racemization. Purity (>95%) is confirmed via LC-MS and ¹H/¹³C NMR .

Q. How is the stereochemical configuration of this compound validated?

- Methodological Answer :

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers .

- Optical Rotation : Compare observed rotation (e.g., [α]²⁵_D = +15.3°) against literature values .

- X-ray Crystallography : Resolve crystal structures to confirm the (2S) configuration, particularly when synthesizing derivatives for drug discovery .

Q. What in vitro assays are suitable for screening the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Use kinetic assays (e.g., fluorometric or spectrophotometric) to study interactions with aminoacyl-tRNA synthetases or proteases. IC₅₀ values are calculated from dose-response curves .

- Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C) and measure accumulation in cell lines (e.g., HEK293) via scintillation counting .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R vs. 2S configuration) impact biological activity?

- Methodological Answer :

- Comparative Studies : Synthesize both enantiomers and test in parallel using enzyme inhibition assays. For example, the (2S) enantiomer may show 10-fold higher affinity for a target receptor than the (2R) form due to better steric alignment .

- Molecular Dynamics Simulations : Model docking poses in binding pockets (e.g., using AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with Asp189 in trypsin-like proteases) .

- Data Table :

| Enantiomer | IC₅₀ (μM) | Binding Energy (kcal/mol) |

|---|---|---|

| (2S) | 0.45 | -9.8 |

| (2R) | 4.7 | -6.2 |

Q. How can contradictory data on enzyme inhibition kinetics be resolved?

- Methodological Answer :

- Control Experiments : Test under varying pH (5.0–8.0), ionic strength, and co-factor conditions (e.g., Mg²⁺) to identify confounding factors .

- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to distinguish competitive vs. allosteric inhibition mechanisms .

- Structural Analysis : Co-crystallize the compound with the target enzyme (e.g., phenylalanine hydroxylase) to resolve binding ambiguities .

Q. What computational strategies predict the pharmacokinetic properties of derivatives?

- Methodological Answer :

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict absorption (e.g., Caco-2 permeability) .

- In Silico Metabolism : Simulate Phase I/II metabolism (e.g., CYP450 interactions) with software like Schrödinger’s ADMET Predictor .

- Data Table :

| Derivative | Predicted logP | Caco-2 Permeability (nm/s) |

|---|---|---|

| Methyl Ester | 2.1 | 32 |

| Phosphonate | -0.8 | 8 |

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.